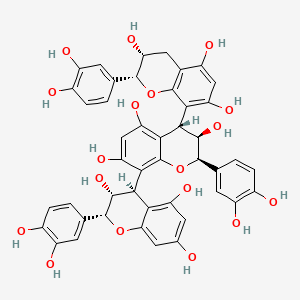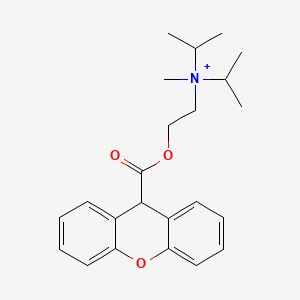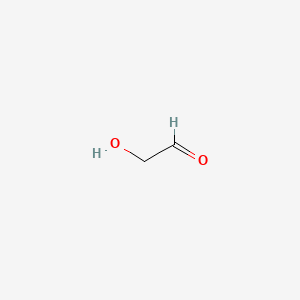
3,6,8-Trimethylallantoin
Übersicht
Beschreibung
3,6,8-Trimethylallantoin is a chemical compound with the molecular formula C7H12N4O3 . It has an average mass of 200.195 Da and a mono-isotopic mass of 200.090942 Da .
Molecular Structure Analysis
The molecular structure of 3,6,8-Trimethylallantoin consists of 7 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . For a more detailed view of its structure, you may refer to resources like ChemSpider .Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Pathways
3,6,8-Trimethylallantoin, identified as a metabolite in various organisms, plays a role in specific biochemical pathways. For instance, Arnaud et al. (1986) revealed the formation of 1,3,8-trimethylallantoin from caffeine in rat liver, indicating its significance in caffeine metabolism (Arnaud, Ben Zvi, Yaari, & Gorodischer, 1986). Additionally, Wang et al. (2019) isolated enantiomeric trimethylallantoin monomers and dimers from tea, suggesting an alternative caffeine catabolic pathway in the tea plant (Wang, Zhu, Wang, Zhang, Deng, Wu, Ho, Ling, Zhang, Wan, & Bao, 2019).
Pharmacological Research
In pharmacological research, the compound's derivatives have been studied for their potential therapeutic applications. For example, Baccichetti et al. (1984) discussed 4,4',6‐Trimethylangelicin, a monofunctional furocoumarin derivative of trimethylallantoin, as a potential agent for photochemotherapy in psoriasis (Baccichetti, Carlassare, Bordinα, Guiotto, Rodighiero, Vedaldi, Tamaro, & DallAcqua, 1984).
Environmental and Microbial Studies
Madyastha and Sridhar (1998) presented a new oxidative pathway for caffeine degradation involving 3,6,8-trimethylallantoin by a mixed culture consortium, highlighting its role in environmental microbiology (Madyastha & Sridhar, 1998).
Biochemical Signaling and Gene Expression
Investigations into chromatin state and gene expression have linked trimethylated compounds to cellular processes. Mikkelsen et al. (2007) and Shi et al. (2006) demonstrated how trimethylation at certain lysine residues of histone H3, similar in functional group to trimethylallantoin, is vital for discriminating gene states and regulation in mammalian cells (Mikkelsen, Ku, Jaffe, Issac, Lieberman, Giannoukos, Alvarez, Brockman, Kim, Koche, Lee, Mendenhall, O'Donovan, Presser, Russ, Xie, Meissner, Wernig, Jaenisch, Nusbaum, Lander, & Bernstein, 2007); (Shi, Hong, Walter, Ewalt, Michishita, Hung, Carney, Peña, Lan, Kaadige, Lacoste, Cayrou, Davrazou, Saha, Cairns, Ayer, Kutateladze, Shi, Côté, Chua, & Gozani, 2006).
Therapeutic and Diagnostic Applications
Roberts et al. (2018) and Levine & Raines (2012) explored the use of trimethylamine-based compounds in the development of non-lethal therapeutic agents for inhibiting thrombosis and as a trigger for molecular release in various chemical, biological, and pharmacological contexts (Roberts, Gu, Buffa, Hurd, Wang, Zhu, Gupta, Skye, Cody, Levison, Barrington, Russell, Reed, Duzan, Lang, Fu, Li, Myers, Rachakonda, DiDonato, Brown, Gogonea, Lusis, Garcia-Garcia, Hazen, & Hazen, 2018); (Levine & Raines, 2012).
Eigenschaften
IUPAC Name |
1,3-dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c1-8-6(13)10(2)4-5(12)11(3)7(14)9-4/h4H,1-3H3,(H,8,13)(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPBSHBVIKDGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1C(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962703 | |
| Record name | N-(2-Hydroxy-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-4-yl)-N,N'-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42794-72-9 | |
| Record name | N,N′-Dimethyl-N′-(1-methyl-2,5-dioxo-4-imidazolidinyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,8-Trimethylallantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-4-yl)-N,N'-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,8-TRIMETHYLALLANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO4G66C3CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



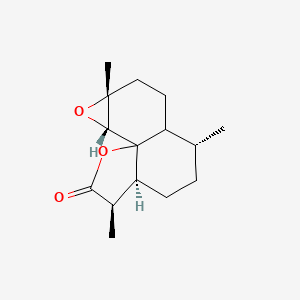
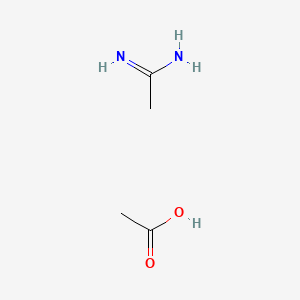
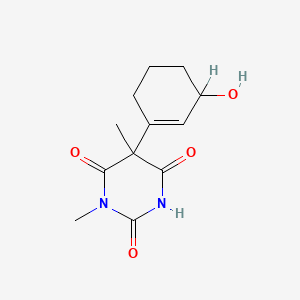

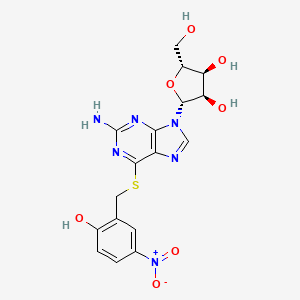
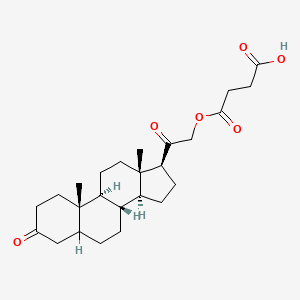

![2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1209214.png)
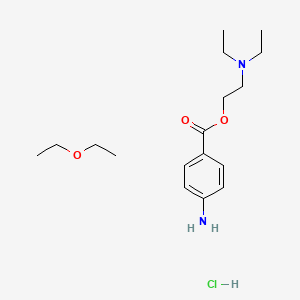

![(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209220.png)
